

A Comparative Analysis of Y08262 and I-CBP112 in Acute Myeloid Leukemia Models

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic therapies for Acute Myeloid Leukemia (AML), small molecule inhibitors targeting bromodomains have emerged as a promising avenue. This guide provides a detailed comparison of two such inhibitors, **Y08262** and I-CBP112, both of which target the bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP) and p300. While extensive preclinical data is available for I-CBP112, information on **Y08262** is currently limited, a factor that will be reflected in this comparative analysis.

Overview and Mechanism of Action

Both **Y08262** and I-CBP112 are potent and selective inhibitors of the CBP/p300 bromodomains. These bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. By binding to these acetylated lysines, CBP and p300 are recruited to chromatin where they act as transcriptional co-activators, promoting the expression of genes crucial for cell growth and proliferation. In AML, the aberrant activity of CBP/p300 is implicated in driving oncogenic gene expression programs, including that of the proto-oncogene MYC.[1][2][3]

Y08262 and I-CBP112 function by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. This leads to the downregulation of key oncogenes and subsequent anti-leukemic effects.



Quantitative Performance Data

The following tables summarize the available quantitative data for **Y08262** and I-CBP112 from preclinical studies in AML models.

Table 1: Biochemical and In Vitro Potency

Parameter	Y08262	I-CBP112	Reference(s)
Target	CBP Bromodomain	CBP/p300 Bromodomains	[4]
IC50 (CBP Bromodomain)	73.1 nM	Not explicitly reported, but displaces H3K56ac with an IC50 of 170 nM	[4][5]
Dissociation Constant (Kd)	Not Reported	CBP: 151 ± 6 nMp300: 167 ± 8 nM	[5]

Table 2: Effects on AML Cell Lines



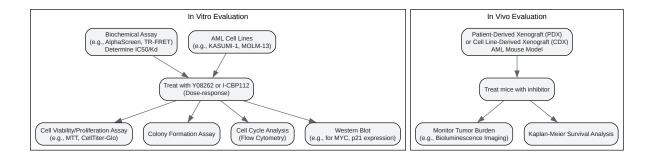
Cell Line	Genetic Profile	Y08262 Effect	I-CBP112 Effect	Reference(s)
KASUMI-1	AML1-ETO+	Data not available	Dose-dependent impairment of clonogenic growth; Dose-dependent G1 cell cycle arrest	[6]
SEM	MLL-AF4+	Data not available	Dose-dependent impairment of clonogenic growth	[6]
MOLM-13	MLL-AF9+, FLT3-ITD+	Data not available	Dose-dependent impairment of clonogenic growth	[6]
MV4-11	MLL-AF4, FLT3-	Data not available	Data not available in provided context	
Human & Mouse Leukemic Cell Lines	Various	Potent inhibitory activities reported	Substantially impaired colony formation and induced cellular differentiation without significant cytotoxicity	[4][6]
Primary MLL- AF9+ AML cells	MLL-AF9+	Data not available	Significantly reduced leukemia- initiating potential in vitro and in vivo	[6][7]



Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of CBP/p300 bromodomain inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of CBP/p300 bromodomain inhibitors in AML.



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Caption: General experimental workflow for evaluating novel inhibitors in AML models.

Detailed Experimental Protocols Biochemical Assays for Inhibitor Potency

AlphaScreen Assay: This bead-based proximity assay is used to measure the inhibition of
the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.[8][9]
[10] A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GSTtagged bromodomain is bound to anti-GST acceptor beads. In the absence of an inhibitor,
the interaction between the bromodomain and the peptide brings the beads into close
proximity, generating a chemiluminescent signal. Competitive inhibitors like Y08262 and I-



CBP112 disrupt this interaction, leading to a decrease in signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a
cellular context.[11][12][13][14][15] Cells are treated with the inhibitor or a vehicle control,
followed by heating to a range of temperatures. Ligand-bound proteins are stabilized and
remain soluble at higher temperatures, while unbound proteins denature and aggregate. The
amount of soluble target protein (CBP/p300) at each temperature is then quantified by
Western blotting or other methods to determine the thermal shift induced by the inhibitor.

Cellular Assays in AML Models

- Cell Viability and Proliferation Assays: AML cell lines (e.g., KASUMI-1, MOLM-13) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for 24, 48, or 72 hours. Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity. The IC50 for cell growth inhibition is then calculated.[16][17]
- Colony Formation Assay: This assay evaluates the self-renewal capacity of leukemic stem and progenitor cells.[18][19] AML cells are plated in a semi-solid medium (e.g., methylcellulose) containing the inhibitor or vehicle. After a period of incubation (typically 10-14 days), the number of colonies is counted. A reduction in colony formation indicates an impairment of self-renewal. For I-CBP112, this was shown to be a significant effect in both cell lines and primary AML patient samples.[6]
- Cell Cycle Analysis: AML cells are treated with the inhibitor for various time points. Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. I-CBP112 was shown to induce a dose-dependent G1 arrest in KASUMI-1 cells.[6][20]
- Western Blotting: This technique is used to measure the levels of specific proteins. Following
 treatment with the inhibitor, AML cells are lysed, and the proteins are separated by gel
 electrophoresis, transferred to a membrane, and probed with antibodies against proteins of
 interest, such as MYC, p21, and cleaved PARP (an apoptosis marker).

Comparison and Conclusion



Based on the currently available data, both **Y08262** and I-CBP112 are potent inhibitors of the CBP bromodomain. I-CBP112 has been more extensively characterized in the context of AML, demonstrating clear anti-leukemic effects through the impairment of clonogenic growth, induction of cell cycle arrest, and promotion of differentiation.[6] Furthermore, I-CBP112 has shown synergistic activity with other anti-cancer agents, including the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin, suggesting its potential in combination therapies.[7]

The limited publicly available information on **Y08262**, while indicating its potency against the CBP bromodomain and activity in AML cell lines, precludes a detailed, direct comparison with I-CBP112 at this time.[4] Further studies are required to elucidate the full preclinical profile of **Y08262**, including its effects on a broader panel of AML cell lines, its impact on cell fate, and its in vivo efficacy.

For researchers in the field, I-CBP112 represents a well-validated tool compound for studying the role of CBP/p300 bromodomains in AML and a benchmark for the development of new inhibitors. **Y08262**, with its reported high potency, is a promising new agent that warrants further investigation to fully understand its therapeutic potential in AML. As more data on **Y08262** becomes available, a more direct and comprehensive comparison will be possible.

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Validation & Comparative



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